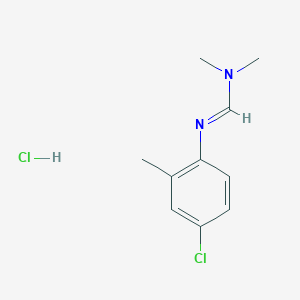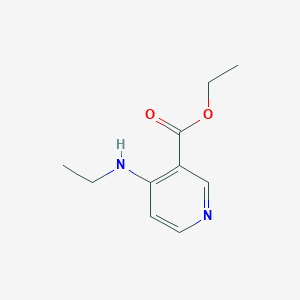
Ethyl 4-(ethylamino)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(ethylamino)nicotinate, also known as EtEN, is a chemical compound that belongs to the class of nicotinates. It is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol. EtEN has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
科学研究应用
Ethyl 4-(ethylamino)nicotinate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, Ethyl 4-(ethylamino)nicotinate has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been reported to exhibit antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, Ethyl 4-(ethylamino)nicotinate has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in memory and learning.
In material science, Ethyl 4-(ethylamino)nicotinate has been used as a building block for the synthesis of various organic materials, including polymers, dendrimers, and metal-organic frameworks. It has also been investigated as a potential sensitizer for the fabrication of dye-sensitized solar cells, as it exhibits strong light absorption and efficient electron injection properties.
作用机制
The mechanism of action of Ethyl 4-(ethylamino)nicotinate is not fully understood, but it is believed to involve several pathways. In the case of its anti-inflammatory and analgesic properties, Ethyl 4-(ethylamino)nicotinate has been shown to inhibit the production of prostaglandins, which are lipid compounds that play a key role in the inflammatory response. It has also been reported to modulate the activity of several inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta).
In the case of its antitumor activity, Ethyl 4-(ethylamino)nicotinate has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. It has also been reported to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including topoisomerase II and DNA polymerase.
生化和生理效应
Ethyl 4-(ethylamino)nicotinate has been shown to exhibit several biochemical and physiological effects. In animal studies, it has been reported to reduce fever and pain, as well as to exhibit anti-inflammatory activity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In vitro studies have demonstrated that Ethyl 4-(ethylamino)nicotinate exhibits strong antioxidant activity, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 4-(ethylamino)nicotinate in lab experiments is its versatility. It can be easily synthesized using a variety of methods, and it can be modified to incorporate different functional groups, which can be used to tune its properties. Another advantage is its low toxicity, which makes it suitable for use in biological assays.
One limitation of using Ethyl 4-(ethylamino)nicotinate in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on Ethyl 4-(ethylamino)nicotinate. One area of interest is the development of new synthetic methods that can improve the yield and purity of the product. Another area of interest is the investigation of its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. In addition, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, there is a need for more research on the use of Ethyl 4-(ethylamino)nicotinate in material science, particularly in the development of new organic materials for use in electronic devices and energy storage.
合成方法
The synthesis of Ethyl 4-(ethylamino)nicotinate can be achieved through several methods. One of the most commonly used methods is the reaction between ethyl nicotinate and ethylamine in the presence of a catalyst. The reaction typically takes place at elevated temperatures and pressures, and the yield of the product can be improved by optimizing the reaction conditions. Other methods that have been reported in the literature include the reaction between ethyl nicotinate and ethylammonium chloride, as well as the reaction between ethyl nicotinate and diethylamine.
属性
CAS 编号 |
110960-70-8 |
|---|---|
产品名称 |
Ethyl 4-(ethylamino)nicotinate |
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
ethyl 4-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-9-5-6-11-7-8(9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI 键 |
ZPHHDSABCXDFIX-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=NC=C1)C(=O)OCC |
规范 SMILES |
CCNC1=C(C=NC=C1)C(=O)OCC |
同义词 |
3-Pyridinecarboxylicacid,4-(ethylamino)-,ethylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
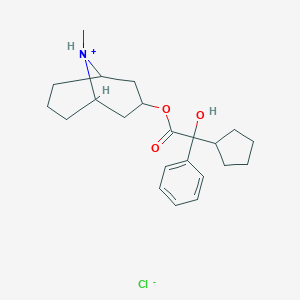
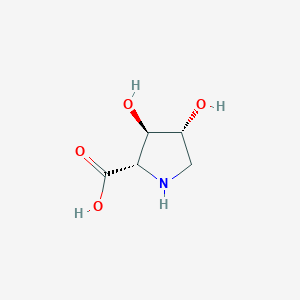
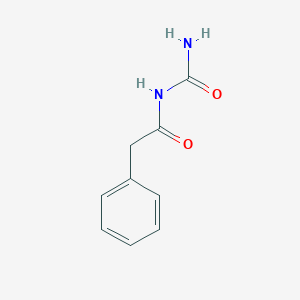
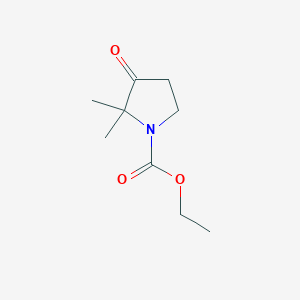
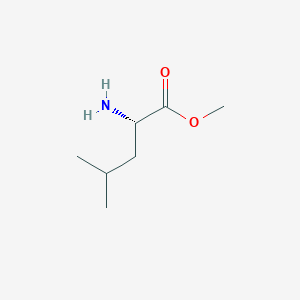
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
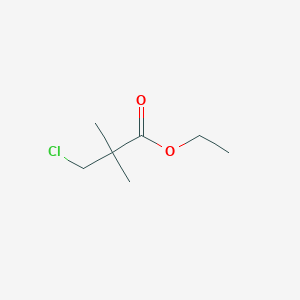
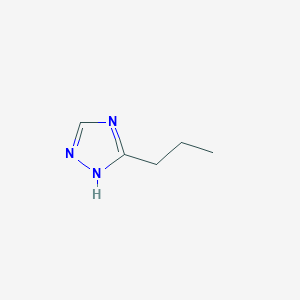
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
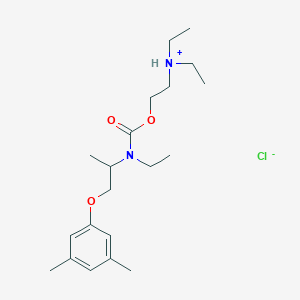
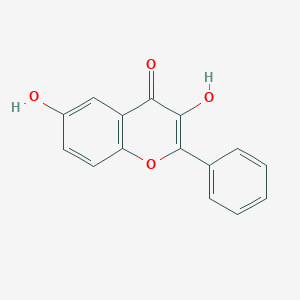
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
